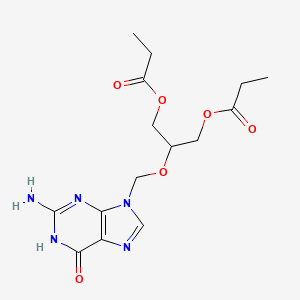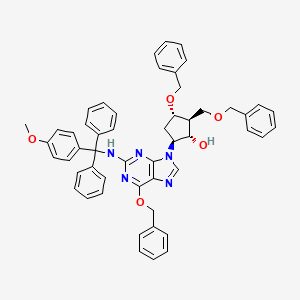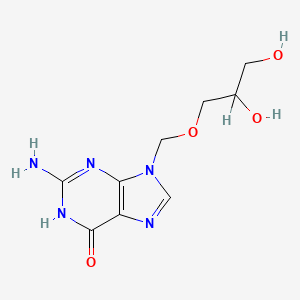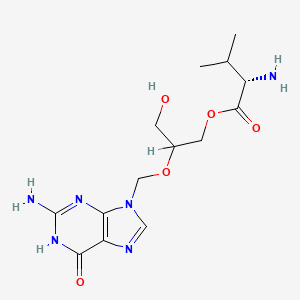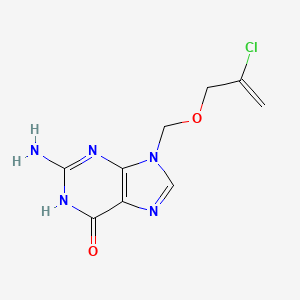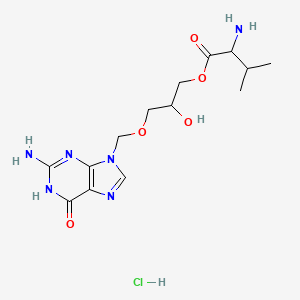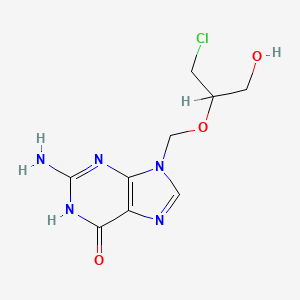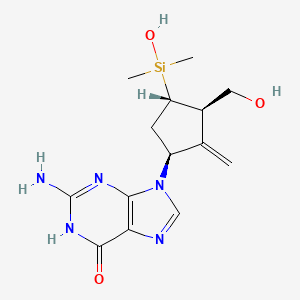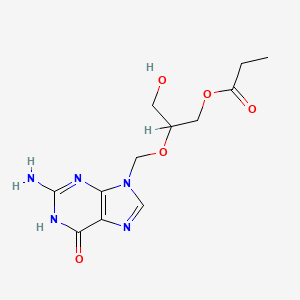
Atorvastatin Impurity 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Atorvastatin Impurity 16” is an impurity associated with atorvastatin, a widely used antilipemic drug. Atorvastatin belongs to the statin class of medications and is commonly prescribed to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Impurities like “Impurity 16” can impact drug stability, efficacy, and safety.
Molecular Structure Analysis
Wissenschaftliche Forschungsanwendungen
Stability-Indicating Methods and Impurity Profiling
A study by Elena Trajchova Kovachovska et al. (2022) developed a new stability-indicating method to evaluate the impurity profile of Atorvastatin film-coated tablets. This method aims to identify any changes in the impurity profile over time under various stress factors, ensuring quality control across different suppliers of active pharmaceutical ingredients (API) and excipients. This research underscores the significance of monitoring impurities like Atorvastatin Impurity 16 for maintaining drug quality and efficacy.
Forced Degradation Studies
Maja Hadzieva Gigovska et al. (2018) optimized experimental conditions for forced degradation of atorvastatin using an experimental design approach. This study aimed to understand the significant factors responsible for atorvastatin degradation, which includes the formation of impurities such as Atorvastatin Impurity 16. The degradation products were identified using advanced chromatographic and mass spectrometric techniques, providing insights into the stability and quality of atorvastatin formulations Maja Hadzieva Gigovska et al., 2018.
MALDI Mass Spectrometry Imaging for Impurity Assessment
Lívia Riberti Rodrigues et al. (2014) employed matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) for in situ assessment of atorvastatin impurities, including the atorvastatin lactone. This innovative approach allows for the direct quantification of impurities on drug tablets, offering a rapid and efficient method for quality control without the need for extensive sample preparation typically associated with chromatographic techniques Lívia Riberti Rodrigues et al., 2014.
Isolation and Characterization of Degradation Impurities
The work by R. Desai and Suresh Koradia (2019) focused on the isolation and characterization of unknown degradation impurities of Atorvastatin calcium in combination formulations. This study utilized modern separation and characterization techniques to identify and quantify degradation products, which is crucial for understanding the stability and safety of atorvastatin and its formulations R. Desai and Suresh Koradia, 2019.
Eigenschaften
CAS-Nummer |
1450739-65-7 |
|---|---|
Produktname |
Atorvastatin Impurity 16 |
Molekularformel |
C40H47FN2O8 |
Molekulargewicht |
702.83 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)
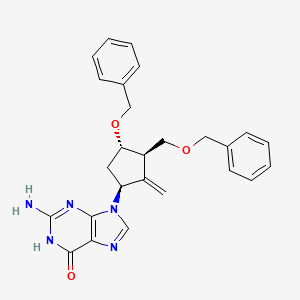
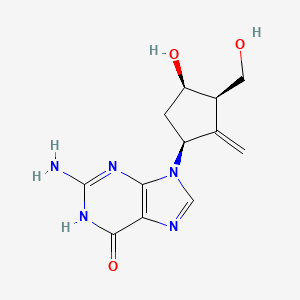
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)
